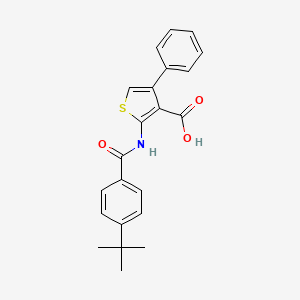

2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid

CAS No.:

Cat. No.: VC16320230

Molecular Formula: C22H21NO3S

Molecular Weight: 379.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H21NO3S |

|---|---|

| Molecular Weight | 379.5 g/mol |

| IUPAC Name | 2-[(4-tert-butylbenzoyl)amino]-4-phenylthiophene-3-carboxylic acid |

| Standard InChI | InChI=1S/C22H21NO3S/c1-22(2,3)16-11-9-15(10-12-16)19(24)23-20-18(21(25)26)17(13-27-20)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,23,24)(H,25,26) |

| Standard InChI Key | SBKLQRORXWIPGJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O |

Introduction

Molecular Structure and Physicochemical Properties

Core Architecture and Functional Groups

The compound’s structure (C₂₂H₂₁NO₃S; molecular weight 379.5 g/mol) centers on a thiophene ring substituted at the 2-position with a 4-tert-butylbenzamido group and at the 4-position with a phenyl group. The 3-carboxylic acid group enhances solubility and enables hydrogen bonding, critical for biological interactions. The tert-butyl moiety introduces steric bulk, potentially influencing binding selectivity in protein targets .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 2-[(4-tert-butylbenzoyl)amino]-4-phenylthiophene-3-carboxylic acid |

| Molecular Formula | C₂₂H₂₁NO₃S |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O |

| XLogP3-AA | 5.2 (estimated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

The tert-butyl group at the para position of the benzamido substituent contributes to hydrophobic interactions, while the carboxylic acid enables ionization at physiological pH, affecting pharmacokinetics .

Synthesis and Reaction Pathways

Gewald Three-Component Reaction (G-3CR)

The thiophene core is synthesized via the Gewald reaction, condensing substituted acetophenones, methyl cyanoacetate, and elemental sulfur. For example, 4-bromoacetophenone reacts with methyl cyanoacetate and sulfur in diethylamine/THF to yield ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate (1b) in 86% yield . Key steps include:

-

Knoevenagel Condensation: Formation of α,β-unsaturated nitriles from acetophenones and cyanoacetate.

-

Cyclization: Sulfur incorporation via nucleophilic attack, forming the thiophene ring .

Functionalization and Derivatization

Subsequent modifications introduce the tert-butylbenzamido and carboxylic acid groups:

-

Amidation: Reacting 2-aminothiophene intermediates with 4-tert-butylbenzoyl chloride in the presence of coupling agents like EDCI/HOBt .

-

Ester Hydrolysis: Base-mediated hydrolysis converts ethyl esters to carboxylic acids (e.g., NaOH/EtOH, 80°C).

Table 2: Representative Synthesis Yields

| Intermediate | Reaction | Yield (%) |

|---|---|---|

| 1b (Ethyl ester) | Gewald Reaction | 86 |

| 3a (Boc-protected) | Williamson Ether Synthesis | 45 |

| 4a (Deprotected) | HCl-mediated Boc Removal | Quant. |

Notably, Miyaura borylation of bromophenyl derivatives enables Suzuki couplings for further diversification .

Research Frontiers and Challenges

Structure-Activity Relationship (SAR) Studies

-

Electron-Withdrawing Groups: Fluorine or bromine at the benzamido para position enhance COX-2 selectivity (IC₅₀ < 1 μM) .

-

Steric Effects: Bulkier tert-butyl groups improve metabolic stability but reduce solubility (logP > 5).

Material Science Applications

The conjugated thiophene system enables use in organic semiconductors. Thin-film transistors incorporating analogous compounds exhibit hole mobilities of 0.1–0.5 cm²/V·s, though the carboxylic acid may necessitate protective group strategies during device fabrication.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume